7-Fluoro-1-methylindolin-2-one
Overview
Description
7-Fluoro-1-methylindolin-2-one is a fluorinated indole derivative with the molecular formula C₉H₈FNO. This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of a fluorine atom at the 7th position and a methyl group at the 1st position of the indolin-2-one structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylindolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 7-fluoroindole with methylating agents under controlled conditions to introduce the methyl group at the 1st position. Another approach involves the use of fluorinated anilines and subsequent cyclization to form the indolin-2-one core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound oxides, while reduction can produce various reduced indolin-2-one derivatives.
Scientific Research Applications
7-Fluoro-1-methylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Fluoroindole: Lacks the methyl group at the 1st position but shares the fluorine substitution.
1-Methylindolin-2-one: Lacks the fluorine atom but has the methyl group at the 1st position.
7-Chloro-1-methylindolin-2-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: 7-Fluoro-1-methylindolin-2-one is unique due to the combined presence of both the fluorine atom and the methyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
7-fluoro-1-methyl-3H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUSWJEIXFMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259785 | |
Record name | 7-Fluoro-1,3-dihydro-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875003-44-4 | |
Record name | 7-Fluoro-1,3-dihydro-1-methyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875003-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1,3-dihydro-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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